Home > Products > Screening Compounds P62099 > 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(4-chlorobenzyl)hydrazinecarbothioamide
2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(4-chlorobenzyl)hydrazinecarbothioamide -

2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(4-chlorobenzyl)hydrazinecarbothioamide

Catalog Number: EVT-4263071
CAS Number:
Molecular Formula: C18H18ClN3O4S
Molecular Weight: 407.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(4-chlorobenzyl)hydrazinecarbothioamide and its derivatives is described in the literature []. The process typically involves multiple steps, starting with flurbiprofen as a base structure. It includes the formation of an ester intermediate, followed by a reaction with hydrazine hydrate to yield flurbiprofen hydrazide. This hydrazide is then reacted with various substituted isothiocyanates to obtain the final compound and its derivatives. While specific parameters and technical details are not elaborated upon in the provided abstracts, the synthesis appears to follow standard organic chemistry methodologies.

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor. This compound exhibits high selectivity for the B1 receptor over the B2 receptor, effectively inhibiting bradykinin-induced responses in various in vitro and in vivo models. Notably, SSR240612 demonstrates oral activity, making it a promising candidate for further development as a therapeutic agent for inflammatory and pain conditions. []

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: AZD0530 is a potent and selective dual-specific inhibitor of c-Src and Abl kinases. It exhibits anti-tumor activity in preclinical models, particularly in Src-driven tumors and pancreatic cancer. With excellent pharmacokinetic properties and oral bioavailability, AZD0530 has progressed to clinical trials for cancer treatment. []

2-(1,3-benzodioxol-5-yloxy)-N'-[4-(4-chlorophenoxy)benzylidene]-acetohydrazide (SA 4)

Compound Description: SA 4 is a potent anticonvulsant compound identified through molecular hybridization and computational studies. It exhibits significant protection against seizures in the 6 Hz psychomotor seizure test, specifically targeting partial seizures. Its favorable pharmacological profile suggests its potential as a candidate for antiepileptic therapy. []

N'-[4-(1,3-Benzodioxol-5-yloxy)benzylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide (BTA 9)

Compound Description: BTA 9 is an acetohydrazide derivative with promising anticonvulsant activity. It exhibits protection against seizures in the 6 Hz psychomotor seizure test without inducing significant neurotoxicity. This favorable safety profile, coupled with its anticonvulsant efficacy, makes it a potential candidate for further development as an antiepileptic agent. []

Properties

Product Name

2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(4-chlorobenzyl)hydrazinecarbothioamide

IUPAC Name

1-[2-(1,3-benzodioxol-5-yloxy)propanoylamino]-3-[(4-chlorophenyl)methyl]thiourea

Molecular Formula

C18H18ClN3O4S

Molecular Weight

407.9 g/mol

InChI

InChI=1S/C18H18ClN3O4S/c1-11(26-14-6-7-15-16(8-14)25-10-24-15)17(23)21-22-18(27)20-9-12-2-4-13(19)5-3-12/h2-8,11H,9-10H2,1H3,(H,21,23)(H2,20,22,27)

InChI Key

FAWGHIBXXRHWNM-UHFFFAOYSA-N

SMILES

CC(C(=O)NNC(=S)NCC1=CC=C(C=C1)Cl)OC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(C(=O)NNC(=S)NCC1=CC=C(C=C1)Cl)OC2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.